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Compound of Interest

Compound Name:
5-Ethynyl-2-fluoro-3-

methylpyridine

CAS No.: 1824113-64-5

Cat. No.: B2680066

Get Quote

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure

of numerous pharmaceuticals.[1] Its utility is magnified through strategic functionalization. The

incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile

by enhancing metabolic stability, improving membrane permeability, and increasing binding

affinity to target proteins.[2][3] Concurrently, the terminal ethynyl (alkyne) group is a uniquely

versatile functional handle. It is a key participant in a variety of powerful carbon-carbon bond-

forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition, or "click

chemistry," a cornerstone of modern chemical biology and drug conjugation.[4]

The target molecule, 5-Ethynyl-2-fluoro-3-methylpyridine, combines these high-value

functionalities, making it a desirable, albeit currently unavailable, building block for the

synthesis of novel chemical entities in pharmaceutical and agrochemical research.[2]

Nomenclature and Isomeric Considerations
It is critical to distinguish the target molecule from its commercially available isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2680066#bc-rfq
https://www.sarchemlabs.com/pyridine-in-pharmaceutical-science-and-synthesis-of-medicinal-compounds/
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-fluoropyridine-derivatives-in-modern-chemical-synthesis
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10759206/
https://www.benchchem.com/product/b2680066/docs?utm_src=pdf-body#introduction-the-strategic-value-of-substituted-pyridines
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-fluoropyridine-derivatives-in-modern-chemical-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Molecule: 5-Ethynyl-2-fluoro-3-methylpyridine

Structure: The ethynyl group is at position 5, the fluorine at position 2, and the methyl

group at position 3 of the pyridine ring.

CAS Number: Not assigned (not commercially cataloged).

Commercially Available Isomer: 2-Ethynyl-5-fluoro-3-methylpyridine

Structure: The ethynyl group is at position 2, the fluorine at position 5, and the methyl

group at position 3.

CAS Number: 1372103-93-9[5]

The distinct substitution patterns lead to different electronic and steric properties, which will

ultimately affect reactivity and biological activity. This guide focuses exclusively on the

synthesis and potential use of the 5-ethynyl isomer.

Proposed Synthesis and Procurement of Precursors
As 5-Ethynyl-2-fluoro-3-methylpyridine is not commercially available, its use requires de

novo synthesis. A highly reliable and efficient method for its preparation is the Sonogashira

cross-coupling reaction.[6] This palladium-catalyzed reaction is the method of choice for

coupling terminal alkynes with aryl halides.

The most logical and accessible precursor for this synthesis is 5-Bromo-2-fluoro-3-

methylpyridine. This starting material is readily available from several fine chemical suppliers.

Table 1: Sourcing of Key Precursor: 5-Bromo-2-fluoro-3-
methylpyridine
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Supplier CAS Number Purity / Notes

TCI America 29312-98-9 >98.0% (GC)[7]

Sigma-Aldrich (Merck) 29312-98-9 97%

BLD Pharm 29312-98-9
Analytical data available

(NMR, LC-MS, etc.)[8]

Scientific Sales, Inc 29312-98-9 98.0% (GC)[9]

Fisher Scientific 29312-98-9
Available via various partners.

[10]

Synthetic Workflow Overview
The proposed synthesis involves a two-step sequence:

Sonogashira Coupling: The aryl bromide (5-Bromo-2-fluoro-3-methylpyridine) is coupled with

a silyl-protected alkyne, such as Ethynyltrimethylsilane (TMS-acetylene). Using a protected

alkyne is a field-proven strategy to prevent the undesired side reaction of alkyne

homocoupling (Glaser coupling).[11]

Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed under mild

basic or fluoride-ion conditions to yield the free terminal alkyne.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.calpaclab.com/5-bromo-2-fluoro-3-methylpyridine-5g-each/spc-tci-b3775-5g
https://www.bldpharm.com/products/29312-98-9.html
https://www.scisale.com/vwrtcb3775-5g-ea-5-bromo-2-fluoro-3-methylpy-5g.html
https://www.fishersci.com/shop/products/5-bromo-3-fluoro-2-methylp-250/50435157
https://technical.gelest.com/brochures/acetylenic-and-alkynyl-silanes/cross-coupling-of-alkynylsilanes/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Bromo-2-fluoro-3-methylpyridine
(Commercially Available Precursor)

Step 1: Sonogashira Coupling
(Pd/Cu Catalysis, Base)

Ethynyltrimethylsilane
(TMS-Acetylene)

5-((Trimethylsilyl)ethynyl)-2-fluoro-3-methylpyridine
(Protected Intermediate)

Step 2: Deprotection

K2CO3 / MeOH or TBAF

5-Ethynyl-2-fluoro-3-methylpyridine
(Final Product)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Sonogashira
Coupling and Deprotection
This protocol is a self-validating system, designed for robustness and high yield based on

established literature procedures for similar substrates.[12][13]
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Materials:

5-Bromo-2-fluoro-3-methylpyridine (1.0 eq)

Ethynyltrimethylsilane (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Copper(I) iodide (CuI) (0.1 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

For deprotection: Potassium carbonate (K₂CO₃) and Methanol (MeOH)

Procedure:

Reaction Setup (Inert Atmosphere):

To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-

Bromo-2-fluoro-3-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

Causality: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to

oxidation, which would deactivate it and halt the reaction. Copper(I) is the co-catalyst

essential for the formation of the copper(I) acetylide intermediate, which then undergoes

transmetalation with the palladium complex.[13]

Addition of Solvent and Reagents:

Add anhydrous, degassed THF (or Dioxane) to dissolve the solids.

Add the amine base (e.g., TEA, 3.0 eq) followed by the dropwise addition of

Ethynyltrimethylsilane (1.2 eq).

Causality: The amine base serves two purposes: it acts as a solvent and, more

importantly, it neutralizes the HBr that is formed during the reaction, preventing catalyst
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inhibition and driving the reaction forward.[6] Degassed solvent removes dissolved

oxygen.

Reaction Execution and Monitoring:

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-

16 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing

the consumption of the starting bromide.

Work-up of Protected Intermediate:

Once the reaction is complete, cool the mixture to room temperature.

Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove

the catalyst residues.

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

The crude product, 5-((Trimethylsilyl)ethynyl)-2-fluoro-3-methylpyridine, can be purified by

column chromatography on silica gel if necessary.

Deprotection to Yield Final Product:

Dissolve the crude or purified TMS-protected intermediate in methanol.

Add a stoichiometric amount of potassium carbonate (K₂CO₃).

Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is

consumed.

Causality: The methanolic potassium carbonate provides a mildly basic environment

sufficient to cleave the silicon-carbon bond without affecting the rest of the molecule.

Once complete, remove the methanol under reduced pressure. Add water and extract the

product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to

yield the final product, 5-Ethynyl-2-fluoro-3-methylpyridine.

Potential Applications in Research and
Development
The primary value of 5-Ethynyl-2-fluoro-3-methylpyridine lies in its dual functionality, which

enables its use as a versatile scaffold in discovery chemistry.

Click Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction

allows the molecule to be "clicked" onto any azide-containing molecule, such as:

Biological Probes: Linking to fluorescent dyes or biotin for use in cellular imaging and

proteomics.

Drug Scaffolds: Conjugating to other pharmacophores to create novel hybrid drugs or

PROTACs.

Peptides and Proteins: Site-specific modification of biomolecules.
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5-Ethynyl-2-fluoro-3-methylpyridine

Click Reaction
(Cu(I) Catalyst)

Molecule-N3
(e.g., Biomolecule, Dye, Drug Fragment)

Conjugated Product
(Stable Triazole Linkage)

Click to download full resolution via product page

Caption: Application in click chemistry for molecular conjugation.

Modulation of Physicochemical Properties: The 2-fluoro-3-methylpyridine core is a valuable

pharmacophore. The fluorine atom can block sites of metabolic oxidation and modulate the pKa

of the pyridine nitrogen, which can fine-tune solubility and receptor binding interactions,

ultimately improving the pharmacokinetic and pharmacodynamic properties of a lead

compound.[3][14]

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Ethynyl-2-fluoro-3-methylpyridine does not

exist, a reliable hazard assessment can be made based on its precursor and a structural

isomer.[15]

Table 2: Anticipated Hazard Profile
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Hazard Type
GHS Classification
(Anticipated)

Precautionary
Recommendations

Acute Toxicity

Warning/Danger (H302, H312,

H332): Harmful if swallowed, in

contact with skin, or if inhaled.

P261, P270, P280: Avoid

breathing

dust/fume/gas/mist/vapors/spr

ay. Do not eat, drink or smoke

when using. Wear protective

gloves/clothing/eye protection.

Skin Irritation
Warning (H315): Causes skin

irritation.

P264, P302+P352: Wash skin

thoroughly after handling. IF

ON SKIN: Wash with plenty of

water.

Eye Irritation
Warning (H319): Causes

serious eye irritation.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
Warning (H335): May cause

respiratory irritation.

P271, P304+P340: Use only

outdoors or in a well-ventilated

area. IF INHALED: Remove

person to fresh air and keep

comfortable for breathing.

Handling:

Always handle this compound in a well-ventilated chemical fume hood.

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and nitrile gloves.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents.
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Storage under an inert atmosphere (e.g., argon) is recommended to prevent potential

degradation of the alkyne moiety over time.

Conclusion
5-Ethynyl-2-fluoro-3-methylpyridine represents a valuable yet uncommercialized building

block for advanced chemical synthesis. While direct procurement is not an option, this guide

provides a clear and actionable pathway for its preparation via a robust Sonogashira coupling

from the readily available precursor, 5-Bromo-2-fluoro-3-methylpyridine. The strategic

combination of a reactive alkyne handle and a pharmacologically relevant fluoropyridine core

makes this molecule a high-potential tool for researchers dedicated to pushing the boundaries

of medicinal chemistry, chemical biology, and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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